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This guide provides an objective comparison of methodologies and expected outcomes for
Incurred Sample Reanalysis (ISR) in the context of ketotifen pharmacokinetic (PK) studies. The
information presented herein is synthesized from established regulatory guidelines and
published bioanalytical methods for ketotifen. The experimental data is representative of typical
performance characteristics of validated assays.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a critical procedure in regulated bioanalysis to ensure the
reliability and reproducibility of pharmacokinetic data.[1][2] Unlike calibration standards or
quality control (QC) samples that are prepared by spiking a known concentration of the analyte
into a blank matrix, incurred samples are actual study samples from subjects who have been
administered the drug.[3][4] ISR helps to identify potential issues that may not be apparent
during pre-study method validation, such as metabolite interference, protein binding
differences, or sample inhomogeneity.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic or bioequivalence studies to
confirm the reproducibility of the bioanalytical method.[1] The fundamental principle of ISR is to
reanalyze a subset of study samples in a separate analytical run and compare the results with
the initial measurements.[1]
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Regulatory Framework and Acceptance Criteria

Both the FDA and EMA have established guidelines for the conduct of ISR. While there is
broad harmonization, minor differences exist. The core requirements are summarized below.

Parameter FDA Guideline EMA Guideline
All pivotal bioequivalence
All pivotal in vivo human trials, first clinical trial in
o bioequivalence (BE) studies subjects, first patient trial, and
Applicability

and all pivotal PK or PD
studies.[1]

first trial in patients with
impaired hepatic and/or renal

function.[1]

Number of Samples

Up to 10% of the total number

of samples.

10% of samples for the first
1000 samples, and 5% for

samples above 1000.

Acceptance Criteria

At least 67% (two-thirds) of the
reanalyzed samples should
have a percent difference
between the initial and repeat
concentration within +20% of

their mean.[1]

At least 67% (two-thirds) of the
reanalyzed samples should
have a percent difference
between the initial and repeat
concentration within £20% of

their mean.

The percent difference is calculated as: (%Difference) = ((Repeat Value - Initial Value) / Mean

Value) * 100

Experimental Protocols

A typical ISR workflow in a ketotifen pharmacokinetic study involves several key steps, from

sample selection to data analysis.

1. Sample Selection

e Timing: Samples are typically selected to cover the entire pharmacokinetic profile, including

points around the maximum concentration (Cmax) and in the terminal elimination phase.[3]
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e Number: The number of samples is determined by the total number of study samples,
following FDA or EMA guidelines.

e Method: Samples are randomly selected from one or more subjects.

2. Bioanalytical Method for Ketotifen Quantification

The guantification of ketotifen in biological matrices (typically plasma) is commonly performed
using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high
sensitivity and selectivity.

o Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed
to isolate ketotifen and an internal standard (e.g., diphenhydramine) from the plasma matrix.

[5]

o Chromatographic Separation: Reversed-phase chromatography is used to separate ketotifen
from endogenous plasma components.

e Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer
operating in multiple reaction monitoring (MRM) mode.

3. Reanalysis Procedure

e The selected incurred samples are reanalyzed in a separate analytical run on a different day
from the original analysis.[1]

e The reanalysis should be performed using the same validated bioanalytical method as the
original analysis.[3]

4. Data Evaluation

e The concentrations obtained from the reanalysis are compared to the original
concentrations.

e The percent difference for each sample pair is calculated.

e The percentage of sample pairs meeting the acceptance criteria (<20% difference) is
determined.
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Comparative Performance of Bioanalytical Methods
for Ketotifen

While specific ISR data for ketotifen studies is not always published, the performance
characteristics of the bioanalytical methods used provide a strong indication of their expected
reproducibility. The table below summarizes the precision and accuracy of different published
LC-MS/MS methods for ketotifen, which are key indicators for successful ISR.

Intra-day Inter-day

Analyte(s LLOQ . . Accuracy Referenc
Method Precision Precision .
(pg/mL) (%Bias) e
(%RSD) (%RSD)
_ -2.4% to
LC-MS/MS  Ketotifen 10 <8.2% <8.2% [5]
3.4%
_ 16.3% - -1.9% to
GC-MS Ketotifen 40 - [6]
23.6% 5.9%
) 2.28% - 3.14% - -2.44% to
LC-MS/MS  Ketotifen 20 [7]
6.67% 7.56% 6.31%

The low percent relative standard deviation (%RSD) for precision and the small percent bias for
accuracy in the LC-MS/MS methods suggest a high degree of reproducibility, which would be
expected to translate to a high passing rate for ISR.

Visualizing the Incurred Sample Reanalysis
Workflow

The following diagrams illustrate the key processes in ISR for ketotifen pharmacokinetic
studies.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/14608613/
https://pubmed.ncbi.nlm.nih.gov/1600111/
https://www.mdpi.com/1420-3049/29/18/4505
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Incurred Sample Reanalysis __-
a

-
-

Pharmacokinetic Study Conduct

(

)

||

Click to download full resolution via product page

Caption: Workflow of Incurred Sample Reanalysis within a Ketotifen Pharmacokinetic Study.
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Calculate % Difference for each Sample Pair

Is % Difference <= 20%7?
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Caption: Decision logic for evaluating Incurred Sample Reanalysis results.
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Conclusion

Incurred Sample Reanalysis is an indispensable component of modern bioanalytical support for
pharmacokinetic studies. For a compound like ketotifen, where sensitive and reliable
guantification is paramount for accurate PK assessment, a robust ISR program provides
confidence in the generated data. The use of validated, high-precision LC-MS/MS methods is
crucial for achieving a high ISR passing rate and ensuring the integrity of the study results.
Adherence to regulatory guidelines from bodies such as the FDA and EMA is mandatory for the
acceptance of data in regulatory submissions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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